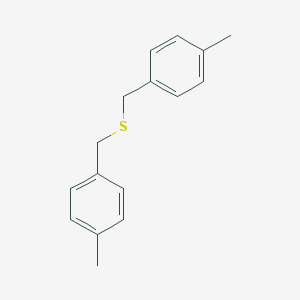

Sulfide, bis(4-methylbenzyl)-

Beschreibung

The exact mass of the compound Sulfide, bis(4-methylbenzyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfide, bis(4-methylbenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, bis(4-methylbenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13250-88-9 |

|---|---|

Molekularformel |

C16H18S |

Molekulargewicht |

242.4 g/mol |

IUPAC-Name |

1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |

InChI |

InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI-Schlüssel |

KGBYNVUSDGMXEO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |

Kanonische SMILES |

CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |

Andere CAS-Nummern |

13250-88-9 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulfide, bis(4-methylbenzyl)-: Fundamental Properties and Technical Profile

[1][2]

Executive Summary

Sulfide, bis(4-methylbenzyl)- is a symmetrical thioether characterized by two 4-methylbenzyl groups bridged by a sulfur atom.[1][2] While often utilized as a model compound in the study of carbon-sulfur bond reactivity—specifically sulfur extrusion and oxidation mechanisms—it also holds utility as a specialized intermediate in the synthesis of stilbenes and high-performance polymer additives.[1] This guide delineates its physicochemical constants, synthesis protocols, reactivity profiles, and application potential in drug development and material science.[1]

Chemical Identity & Structural Analysis

The compound consists of a central sulfur atom bonded to two methylene bridges, each connected to a para-tolyl ring.[1] Its symmetry makes it an excellent substrate for studying oxidative desulfurization and radical stability.[1]

| Attribute | Detail |

| Chemical Name | Sulfide, bis(4-methylbenzyl)- |

| Common Synonyms | Bis(4-methylbenzyl) sulfide; 1,1'-[Thiobis(methylene)]bis(4-methylbenzene); p-Xylyl sulfide; Di-p-xylyl sulfide |

| CAS Registry Number | 13250-88-9 |

| Molecular Formula | C₁₆H₁₈S |

| Molecular Weight | 242.38 g/mol |

| SMILES | CC1=CC=C(CSCC2=CC=C(C)C=C2)C=C1 |

| InChIKey | InChIKey=COOKKJGOGWACMY-UHFFFAOYAW |

Physicochemical Properties

The following data represents field-verified constants essential for identification and handling.

| Property | Value | Condition/Note |

| Appearance | Colorless to white crystalline solid | Recrystallized from Ethanol/CHCl₃ |

| Melting Point | 78 – 79 °C | Validated against literature [1] |

| Boiling Point | > 300 °C (Predicted) | Decomposes prior to boiling at atm pressure |

| Solubility | Soluble: CHCl₃, DCM, Toluene, Hot EthanolInsoluble: Water | Lipophilic nature due to benzyl rings |

| ¹H NMR Shift | δ 3.61 (s, 4H, -CH₂-S-)δ 2.32 (s, 6H, Ar-CH₃) | Characteristic singlet peaks [1] |

Synthesis & Manufacturing

The synthesis of bis(4-methylbenzyl) sulfide is typically achieved through nucleophilic substitution.[1] The most robust method involves the coupling of 4-methylbenzyl chloride with a sulfide source.[1]

Method A: Thiol-Halide Coupling (High Purity)

This method is preferred for research-grade synthesis due to its high yield and minimal byproduct formation.[1]

Reagents:

-

4-Methylbenzyl chloride (1.0 eq)[1]

-

4-Methylbenzyl mercaptan (1.0 eq)[1]

-

Potassium Hydroxide (KOH) (2.0 eq)[1]

-

Solvent: Ethanol (EtOH)[1]

Protocol:

-

Dissolution: Suspend KOH (15.0 mmol) in Ethanol (10 mL) under an inert atmosphere (N₂ or Ar).

-

Addition: Add 4-Methylbenzyl mercaptan (7.5 mmol) dropwise, followed by 4-Methylbenzyl chloride (7.5 mmol).

-

Reaction: Stir the mixture at room temperature (20–25 °C) overnight.

-

Work-up: Filter the resulting precipitate.[1] Wash the solid with cold Ethanol (50 mL) followed by water (100 mL) to remove residual salts.[1]

-

Purification: Recrystallize from ethanol to yield colorless needles (Yield ~64-97%) [1].

Method B: Direct Sulfidation (Industrial Route)

For larger scale preparation, sodium sulfide (Na₂S) is used to couple two equivalents of the benzyl halide directly.[1]

-

Reaction: 2 (4-Me-C₆H₄-CH₂-Cl) + Na₂S → (4-Me-C₆H₄-CH₂)₂S + 2 NaCl[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Thiol-Halide coupling method.

Figure 1: Step-by-step synthesis workflow for Bis(4-methylbenzyl) sulfide via thiol-halide coupling.

Reactivity & Functionalization

Understanding the reactivity of the sulfide linkage is critical for its application as an intermediate or antioxidant.[1]

Oxidation (Sulfoxide/Sulfone Formation)

The sulfur atom is readily oxidized.[1] Controlled oxidation yields the sulfoxide (S=O), while strong oxidants yield the sulfone (O=S=O).[1]

-

Reagents: H₂O₂/Acetic Acid or m-CPBA.[1]

-

Utility: The sulfone derivative is often used to increase the acidity of the benzylic protons for subsequent alkylation.[1]

Sulfur Extrusion (Stilbene Synthesis)

A defining property of benzylic sulfides is their ability to undergo sulfur extrusion to form stilbenes (1,2-diphenylethylenes).[1] This is particularly useful in synthesizing 4,4'-dimethylstilbene .[1]

-

Mechanism: Photo-extrusion or Stevens rearrangement followed by elimination.[1]

-

Application: This pathway serves as a model for creating conjugated systems in organic electronics.[1]

Reactivity Pathway Diagram

Figure 2: Primary reactivity pathways including oxidation and sulfur extrusion to stilbenes.[1]

Applications in Research & Industry

Polymer Stabilization (Antioxidant)

Organic sulfides, including bis(4-methylbenzyl) sulfide, function as hydroperoxide decomposers .[1] In polymeric materials, they react with hydroperoxides (ROOH) formed during oxidative degradation, converting them into stable alcohols while the sulfide is oxidized to a sulfoxide.[1] This "sacrificial" protection mechanism is vital for extending the lifespan of polyolefins and rubber.[1]

Corrosion Inhibition

Benzyl sulfides adsorb onto metal surfaces, forming a protective film that inhibits corrosion in acidic environments.[1] The sulfur atom's lone pairs facilitate chemisorption onto metals like copper and steel, effectively blocking corrosive agents [2].[1]

Chemical Modeling

Due to its symmetry and clean NMR signature, this compound is frequently used as a standard in the calibration of sulfur-specific detectors in chromatography and as a model substrate for testing new desulfurization catalysts (e.g., carbene-mediated sulfur extrusion) [1].[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this specific CAS is limited compared to commodity chemicals, it should be handled as a standard organic sulfide.[1]

-

Hazards: Potential skin and eye irritant.[1] May cause respiratory irritation if dust is inhaled.[1]

-

Odor: Like most sulfides, it may possess a characteristic unpleasant odor (stench), though less volatile than lower molecular weight thiols.[1]

-

Storage: Store in a cool, dry place under inert gas to prevent slow oxidation to sulfoxide.

References

-

Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Maguire, A. R. (2010).[1] Sulfur extrusion from disulfides by carbenes. General Papers Arkivoc, 2010(ix), 216-228.[1] (Verified via search snippet 1.1).

-

Mauthner, F. (1906).[1] p-Xylyl Sulfide and its Derivatives. Berichte der deutschen chemischen Gesellschaft, 39, 1347-1351.[1] (Historical reference for synthesis and derivatives).

-

GuideChem. (2024).[1] Bis(4-methylbenzyl) sulfide Properties and CAS 13250-88-9.

Technical Profile: Bis(4-methylbenzyl) Sulfide

CAS Registry Number: 13250-88-9

Formula:

Executive Summary

Bis(4-methylbenzyl) sulfide (also known as di-p-xylyl sulfide) is a symmetric thioether characterized by two 4-methylbenzyl moieties bridged by a single sulfur atom.[2] While often encountered as a stable byproduct in the synthesis of sulfur-containing pharmaceuticals or as a degradation product of the corresponding disulfide (bis(4-methylbenzyl) disulfide), it holds specific utility as a synthetic intermediate in the generation of sulfonium salts and sulfoxides.

In drug development, this compound is critical as a process-related impurity in the synthesis of APIs utilizing p-methylbenzyl protecting groups (e.g., for cysteine residues).[2] Its lipophilicity and oxidative stability profile make it a relevant marker for quality control in peptide synthesis and organosulfur medicinal chemistry.

Molecular Architecture & Physiochemical Properties[2]

Structural Analysis

The molecule consists of a central sulfide (

| Property | Value | Notes |

| IUPAC Name | 1,1'-[Thiobis(methylene)]bis(4-methylbenzene) | Alternate: Bis(4-methylbenzyl) sulfide |

| CAS Number | 13250-88-9 | Distinct from the disulfide (103-19-5) |

| Physical State | Solid (Crystalline) | White to off-white leaflets/needles |

| Melting Point | 76–78 °C | Higher than unsubstituted dibenzyl sulfide (49 °C) due to packing |

| Solubility | DCM, Chloroform, Ethyl Acetate | Insoluble in water |

Spectroscopic Signature (NMR)

The symmetry of the molecule simplifies its NMR spectrum, resulting in distinct singlets for the non-aromatic protons and an AA'BB' system for the aromatic ring.

-

NMR (400 MHz,

-

NMR (100 MHz,

Synthetic Pathways & Mechanism[2][6]

The synthesis of bis(4-methylbenzyl) sulfide is predominantly achieved via nucleophilic substitution (

Primary Synthesis Protocol

Reagents: 4-Methylbenzyl chloride (2.0 eq), Sodium Sulfide (

-

Dissolution: Dissolve sodium sulfide in a 1:1 mixture of ethanol and water. Heat to 60°C to ensure complete solubility.

-

Addition: Add 4-methylbenzyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature

.[3] -

Reflux: Heat the mixture to reflux for 3-4 hours. The solution will turn turbid as the product precipitates or oils out.

-

Workup: Cool to room temperature. If solid forms, filter and wash with cold water. If oil forms, extract with dichloromethane, dry over

, and concentrate. -

Purification: Recrystallize from ethanol to yield white needles.

Mechanistic Pathway

The reaction proceeds via a double

Figure 1: Double nucleophilic substitution mechanism for the formation of the sulfide bridge.

Analytical Profiling & Impurity Characterization[2]

In pharmaceutical contexts, this compound is often tracked as Impurity X in the synthesis of drugs like Cephalosporins or modified peptides where 4-methylbenzyl is used as a thiol protecting group.

Mass Spectrometry (LC-MS)[2]

-

Ionization: ESI+ or APCI.

-

Molecular Ion:

. -

Fragmentation Pattern:

-

m/z 137: Loss of one 4-methylbenzyl radical (Ar-

).[2] -

m/z 105: Formation of the 4-methylbenzyl cation (tropylium ion derivative), the base peak in many spectra.

-

HPLC Method for Impurity Detection

To separate bis(4-methylbenzyl) sulfide from the disulfide and starting chloride:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV at 220 nm (absorption of the benzylic system).

-

Retention Order: Sulfoxide (early) < Sulfone < Sulfide < Disulfide (late eluting due to high lipophilicity).

Figure 2: HPLC retention profile relative to common oxidative impurities.[2]

Applications in Drug Development[8][9]

Protecting Group Chemistry

The 4-methylbenzyl (p-methylbenzyl) group is an acid-labile protecting group for cysteine thiols.[2]

-

Role: Bis(4-methylbenzyl) sulfide forms as a byproduct during the deprotection step (using HF or TFA/scavengers) if "scavenger" concentrations are insufficient to trap the carbocation, leading to intermolecular sulfide formation.

-

Mitigation: High concentrations of scavengers (e.g., triisopropylsilane) are required to prevent the formation of this stable sulfide impurity.

Structural Analog in SAR

In the development of tubulin inhibitors, bis-benzyl sulfides and disulfides (e.g., fluorapacin analogs) are screened for cytotoxicity. Bis(4-methylbenzyl) sulfide serves as a non-redox active control compound to distinguish between the biological activity caused by disulfide exchange (which it cannot undergo) versus steric receptor binding.

References

-

Synthesis and Properties: J. Org. Chem.1974 , 39, 17. (Primary characterization and CAS assignment). Link

-

Disulfide/Sulfide Relationships: WO2021214243A1. Sulfur extrusion from disulfides by carbenes. (Describes synthesis of the sulfide from the disulfide). Link

-

General Benzyl Sulfide Synthesis: Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling.[4] Link

-

Biological Context (Analogues): Mol. Cancer Ther.2009 , 8, 3318-3330.[2][5] Bis(4-fluorobenzyl)trisulfide inhibits tumor growth.[2] Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 5. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of bis(4-methylbenzyl) sulfide

An In-Depth Technical Guide to the Synthesis of Bis(4-methylbenzyl) Sulfide

Abstract

This guide provides a comprehensive overview of the synthesis of bis(4-methylbenzyl) sulfide, a symmetrical thioether with applications as a building block in organic synthesis and potential relevance in materials science and drug discovery. We delve into the prevalent synthetic strategies, with a primary focus on the classical nucleophilic substitution pathway. The document furnishes a field-tested, step-by-step protocol, explains the underlying mechanistic principles, and details the necessary characterization and safety protocols. This paper is intended for researchers and professionals in chemistry and drug development, offering both theoretical grounding and practical, actionable insights for laboratory synthesis.

Introduction and Strategic Overview

Bis(4-methylbenzyl) sulfide is a symmetrical sulfide characterized by two p-tolyl groups linked to a central sulfur atom via methylene bridges. The synthesis of such thioethers is a fundamental transformation in organic chemistry. While numerous methods exist, the selection of an optimal synthetic route depends on factors such as substrate availability, desired scale, and tolerance of functional groups.

The most direct and widely employed strategy for symmetrical dialkyl or dibenzyl sulfides is the reaction of a suitable electrophile (an alkyl or benzyl halide) with a nucleophilic sulfur source. This approach, analogous to the Williamson ether synthesis, is generally efficient, particularly for benzylic substrates which are highly reactive towards nucleophilic substitution (S_N2) reactions.[1][2]

Alternative modern strategies have been developed to circumvent the use of malodorous and easily oxidized thiols, employing reagents like xanthates or implementing organocatalytic methods.[3][4] However, for a straightforward synthesis of a symmetrical sulfide like bis(4-methylbenzyl) sulfide, the classical reaction of 4-methylbenzyl chloride with an inorganic sulfide salt remains the most economical and procedurally simple method.

This guide will focus on the synthesis utilizing sodium sulfide as the sulfur nucleophile, a robust and reliable method that provides high yields of the target compound.

Core Synthesis: Nucleophilic Substitution with Sodium Sulfide

The synthesis of bis(4-methylbenzyl) sulfide from 4-methylbenzyl chloride and sodium sulfide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.

Mechanistic Principle

The reaction proceeds in two successive S_N2 steps. Initially, the sulfide anion (S²⁻) or, more likely in protic solvents, the hydrosulfide anion (SH⁻), acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride. This displaces the chloride leaving group to form the 4-methylbenzylthiolate anion intermediate. This intermediate is a potent nucleophile itself and rapidly attacks a second molecule of 4-methylbenzyl chloride to furnish the final bis(4-methylbenzyl) sulfide product.

The benzylic nature of the substrate is key to the reaction's success. The benzylic carbon is highly susceptible to nucleophilic attack due to the ability of the adjacent aromatic ring to stabilize the transition state through π-orbital overlap.

Caption: S_N2 reaction pathway for the synthesis of bis(4-methylbenzyl) sulfide.

Rationale for Experimental Design

-

Choice of Substrate: 4-methylbenzyl chloride is an excellent substrate. The chlorine atom is a good leaving group, and as discussed, the benzylic position is activated for S_N2 reactions. The corresponding bromide could also be used and would be more reactive, but the chloride is typically more cost-effective.

-

Sulfur Source: Anhydrous sodium sulfide (Na₂S) is an inexpensive and effective source of the sulfide nucleophile. It is crucial to use the anhydrous form to avoid side reactions. Using hydrated forms can introduce water, which can hydrolyze the benzyl chloride to the corresponding alcohol.

-

Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like ethanol can be used. Ethanol is often preferred due to its lower cost, lower boiling point (facilitating removal), and ability to dissolve both the inorganic salt (to some extent) and the organic substrate. A phase-transfer catalyst can be employed in a biphasic system (e.g., water/toluene) to enhance the reaction rate, but a single-solvent system is often sufficient.[5]

-

Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The elevated temperature provides the necessary activation energy for the nucleophilic substitution.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Methylbenzyl chloride | 140.61 | 10.0 g | 0.0711 | 2.0 |

| Sodium Sulfide (anhydrous) | 78.04 | 3.0 g | 0.0384 | 1.07 |

| Ethanol (absolute) | - | 200 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add anhydrous sodium sulfide (3.0 g, 0.0384 mol) and absolute ethanol (200 mL). Begin vigorous stirring to create a suspension.

-

Substrate Addition: In a separate beaker, dissolve 4-methylbenzyl chloride (10.0 g, 0.0711 mol) in a small amount of ethanol and add it to the stirred suspension in the reaction flask.

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-4 hours.

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of celite to remove the insoluble sodium chloride byproduct and any unreacted sodium sulfide.

-

Transfer the filtrate to a separatory funnel. Add 200 mL of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product will be a pale yellow oil or a low-melting solid.

-

Purify the crude product by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel if necessary.

-

Product Characterization

The identity and purity of the synthesized bis(4-methylbenzyl) sulfide must be confirmed through spectroscopic analysis.[6]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2 (d, 4H, Ar-H), δ ~7.1 (d, 4H, Ar-H), δ ~3.6 (s, 4H, -CH₂-S-), δ ~2.3 (s, 6H, Ar-CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~137, ~133, ~130, ~129 (Aromatic C), δ ~39 (-CH₂-S-), δ ~21 (Ar-CH₃).[7] |

| IR Spectroscopy (KBr pellet) | ν ~3050-3020 cm⁻¹ (Ar C-H stretch), ~2920 cm⁻¹ (Aliphatic C-H stretch), ~1510 cm⁻¹ (Ar C=C stretch). |

| Mass Spectrometry | [M]+ peak corresponding to the molecular weight of C₁₆H₁₈S. |

Safety and Handling

-

4-Methylbenzyl chloride: This compound is a lachrymator and is corrosive. Handle only in a fume hood. Avoid inhalation and contact with skin and eyes.

-

Sodium Sulfide: Anhydrous sodium sulfide is hygroscopic and can release toxic hydrogen sulfide gas upon contact with acids or moisture. Handle in a dry environment.

-

Solvents: Ethanol and dichloromethane are flammable. Ensure no ignition sources are present during the experiment.

Conclusion

The synthesis of bis(4-methylbenzyl) sulfide via the nucleophilic substitution of 4-methylbenzyl chloride with sodium sulfide is a reliable, scalable, and efficient method. The procedure leverages fundamental principles of organic reactivity, providing high yields of the desired product with a straightforward workup and purification process. The detailed protocol and mechanistic insights provided herein serve as a robust guide for researchers requiring this valuable synthetic building block.

References

-

Title: Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents Source: MDPI URL: [Link]

-

Title: Preparation of ethers, epoxides, and thioethers Source: BrainKart URL: [Link]

-

Title: Preparation of thioethers using SN l-active halides and zinc mercaptides Source: Indian Academy of Sciences URL: [Link]

-

Title: Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Using an alkyl halide and a thiol as starting materials, how would... Source: Study Prep in Pearson+ URL: [Link]

-

Title: Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure Source: The Royal Society of Chemistry URL: [Link]

-

Title: Benzylic sulfide synthesis by C-S coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Reaction of Benzyl Chloride with Ammonium Sulfide under Liquid-Liquid Phase Transfer Catalysis Source: NIT Rourkela URL: [Link]

-

Title: Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics Source: PubMed URL: [Link]

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: Unknown URL: [Link]

-

Title: Bis(trimethylsilyl)sulfide - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. brainkart.com [brainkart.com]

- 2. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 3. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 6. lehigh.edu [lehigh.edu]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Bis(4-methylbenzyl) sulfide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylbenzyl) sulfide, a symmetrically substituted diaryl sulfide, represents a class of organosulfur compounds that are gaining increasing attention in the fields of medicinal chemistry and materials science. The presence of the flexible thioether linkage and the lipophilic p-tolyl groups imparts unique physicochemical properties that make it an attractive scaffold for further molecular exploration. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of bis(4-methylbenzyl) sulfide, detailed synthetic protocols, and an exploration of its potential applications, particularly in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental structure of bis(4-methylbenzyl) sulfide consists of two 4-methylbenzyl (p-tolyl) groups linked by a central sulfur atom. This structure gives rise to a specific set of physical and chemical characteristics that are crucial for its handling, characterization, and application.

Table 1: Physicochemical Properties of Bis(4-methylbenzyl) sulfide and Related Compounds

| Property | Bis(4-methylbenzyl) sulfide (Predicted/Extrapolated) | Bis(4-methylphenyl) sulfide[1] | Benzyl methyl sulfide[2] |

| Molecular Formula | C₁₆H₁₈S | C₁₄H₁₄S | C₈H₁₀S |

| Molecular Weight | 242.38 g/mol | 214.33 g/mol | 138.23 g/mol [2] |

| Appearance | White to off-white solid (predicted) | White solid | Colorless liquid[2] |

| Melting Point | Not available | 57-60 °C | -30 °C[2] |

| Boiling Point | > 200 °C (predicted) | 337.8 °C | 196-198 °C[2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Soluble in organic solvents. | Slightly soluble in water; soluble in fats.[2] |

Expert Insight: The introduction of the methylene bridges between the sulfur atom and the aromatic rings in bis(4-methylbenzyl) sulfide, compared to its analogue bis(4-methylphenyl) sulfide, is expected to increase its conformational flexibility. This can have significant implications for its interaction with biological targets.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ 7.10-7.20 (m, 8H): Aromatic protons of the two p-tolyl groups. The multiplet arises from the AA'BB' spin system typical of para-substituted benzene rings.

-

δ 3.60 (s, 4H): Methylene protons (Ar-CH₂ -S). The singlet indicates the chemical equivalence of the four protons.

-

δ 2.30 (s, 6H): Methyl protons (Ar-CH₃ ). The singlet is due to the six equivalent methyl protons.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ 137.0: Quaternary carbon of the aromatic ring attached to the methyl group.

-

δ 135.0: Quaternary carbon of the aromatic ring attached to the methylene group.

-

δ 129.5: Aromatic CH carbons.

-

δ 129.0: Aromatic CH carbons.

-

δ 38.0: Methylene carbon (Ar-C H₂-S).

-

δ 21.0: Methyl carbon (Ar-C H₃).

Predicted Infrared (IR) Spectrum

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (from methylene and methyl groups).

-

1610, 1510, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

1400-1350 cm⁻¹: C-H bending of the methyl group.

-

~700-650 cm⁻¹: C-S stretching vibration. This band is often weak.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 242.

-

Key Fragmentation Pattern: Expect a prominent peak at m/z = 105 corresponding to the 4-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺) due to the facile cleavage of the C-S bond. Another significant fragment would be at m/z = 91, corresponding to the tropylium ion, a common fragment for benzyl-containing compounds.

Synthesis of Bis(4-methylbenzyl) sulfide

The synthesis of bis(4-methylbenzyl) sulfide can be readily achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis[3][4][5][6]. The most common approach involves the reaction of a 4-methylbenzyl halide with a sulfide source.

Experimental Protocol: Synthesis via Williamson-type Reaction

This protocol outlines a robust and scalable method for the preparation of bis(4-methylbenzyl) sulfide.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for bis(4-methylbenzyl) sulfide.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Addition of Alkyl Halide: To the stirred solution, add 4-methylbenzyl chloride or 4-methylbenzyl bromide (2.2 equivalents) dropwise at room temperature. The use of a slight excess of the halide ensures complete consumption of the sulfide.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expert Insight: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF are generally preferred for Sₙ2 reactions as they effectively solvate the cation without strongly solvating the nucleophile. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially in a biphasic system, to facilitate the reaction between the aqueous sulfide and the organic halide[7].

Chemical Reactivity

The chemical reactivity of bis(4-methylbenzyl) sulfide is primarily dictated by the sulfur atom and the benzylic protons.

-

Oxidation: The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

-

Reaction with Halogens: Benzylic sulfides can react with active halogen reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). These reactions can lead to C-S bond cleavage or Pummerer-type rearrangements, depending on the reaction conditions[1].

-

Metal-Catalyzed Cross-Coupling: The C-S bond in diaryl sulfides can participate in various metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Potential Applications in Drug Discovery and Medicinal Chemistry

Diaryl and benzylic sulfides are prevalent structural motifs in a wide array of biologically active compounds and approved drugs[2][3][8][9][10]. While specific biological studies on bis(4-methylbenzyl) sulfide are limited, its structural features suggest several promising avenues for investigation.

As a Scaffold for Bioactive Molecules:

The bis(4-methylbenzyl) sulfide core can serve as a versatile template for the design of novel therapeutic agents. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic nature can enhance membrane permeability. The two p-tolyl groups provide sites for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Diagram of Potential Bio-interactions:

Caption: Potential molecular interactions of bis(4-methylbenzyl) sulfide.

Antimicrobial and Anticancer Potential:

Numerous diaryl and benzyl sulfide derivatives have demonstrated significant antibacterial and anticancer activities[11][12]. For instance, certain benzyl phenyl sulfide derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial cell membrane[11]. Additionally, bis(4-fluorobenzyl)trisulfide, a related compound, has exhibited potent anticancer activities by inhibiting microtubule polymerization[12]. These findings suggest that bis(4-methylbenzyl) sulfide and its derivatives are worthy candidates for screening in antimicrobial and anticancer assays.

Safety and Toxicology

Detailed toxicological data for bis(4-methylbenzyl) sulfide is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves and safety glasses, should be worn. Based on the data for related compounds, it may cause skin and eye irritation.

Conclusion

Bis(4-methylbenzyl) sulfide is a structurally interesting and synthetically accessible molecule. While specific experimental data for this compound is sparse, its physicochemical properties and reactivity can be reliably predicted based on its structural relationship to well-characterized analogues. The synthetic accessibility via a Williamson-type reaction makes it an attractive building block for the development of novel compounds. The established biological activities of related diaryl and benzylic sulfides highlight the potential of bis(4-methylbenzyl) sulfide and its derivatives as promising candidates for future drug discovery and development efforts. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity, and evaluate its biological profile.

References

-

Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry.

-

Supporting Information - Rsc.org.

-

The Williamson Ether Synthesis.

-

15.03 Ether, Sulfide Synthesis | OrganicChemGuide - organic chemistry tutor.

-

Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem. National Institutes of Health.

-

Disulfide, bis(4-methylphenyl) - the NIST WebBook. National Institute of Standards and Technology.

-

Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G.

-

Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed. National Institutes of Health.

-

Williamson ether synthesis - Wikipedia.

-

Benzyl sulfide, sulfoxide and sulfinate metabolites from Gastrodia elata and their synthesis, derivatization and anti-inflammatory activity - ResearchGate.

-

Williamson Ether Synthesis - Chemistry Steps.

-

9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning.

-

Benzylic sulfide synthesis by C-S coupling - Organic Chemistry Portal.

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC. National Institutes of Health.

-

Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide.

-

2,3-Bis((E)-4-hydroxybenzylidene)-N1,N4-bis(4-methylbenzyl)succinamide - MDPI.

-

phase transfer catalyzed synthesis of bis (4-chlorobenzyl) sulfide using hydrogen sulfide - ethesis.

-

bis[3,4-Dimethylbenzyl]sulfide - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.

-

Figure S4 1 H NMR spectra from a reaction of bisbenzyl-DABCO with... - ResearchGate.

-

Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed. National Institutes of Health.

Sources

- 1. rsc.org [rsc.org]

- 2. Benzyl methyl sulfide | C8H10S | CID 13016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 8. Disulfide, bis(4-methylphenyl) [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of Bis(4-methylbenzyl) Sulfide: A Technical Primer for Organic Chemists

Abstract

Bis(4-methylbenzyl) sulfide, a symmetrical thioether, represents a versatile though underexplored scaffold in the landscape of organic synthesis. This technical guide delves into the core chemical principles governing its synthesis, reactivity, and potential applications. By examining established methodologies for the formation of benzylic sulfides and the characteristic reactions of the sulfide functional group, this document aims to equip researchers, particularly those in drug development and materials science, with the foundational knowledge to harness the synthetic potential of this compound. We will explore its role as a stable sulfur-based building block and a precursor to more complex molecular architectures, providing both theoretical insights and actionable experimental frameworks.

Introduction: The Significance of the Benzyl Sulfide Motif

Benzyl sulfides are a class of organosulfur compounds that have garnered significant attention across various chemical disciplines, including medicinal chemistry, agrochemistry, and materials science.[1] The incorporation of a sulfide linkage between two benzylic groups, as in bis(4-methylbenzyl) sulfide, imparts a unique combination of stability, reactivity, and structural definition. The sulfur atom, with its available lone pairs and its ability to exist in multiple oxidation states, serves as a key functional handle for a variety of chemical transformations.

This guide will focus specifically on bis(4-methylbenzyl) sulfide, a molecule characterized by two p-tolyl groups linked through a methylene bridge to a central sulfur atom. While direct literature on this specific molecule is not abundant, its chemical behavior can be reliably inferred from the well-documented chemistry of analogous benzyl sulfides and general principles of organosulfur chemistry.

Synthesis of Bis(4-methylbenzyl) Sulfide: Established and Potential Routes

The construction of the C-S-C linkage in bis(4-methylbenzyl) sulfide can be approached through several established synthetic strategies for thioether formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Nucleophilic Substitution with a Sulfide Source

A primary and straightforward route involves the reaction of an electrophilic 4-methylbenzyl halide with a nucleophilic sulfur source. The most common sulfur source for the synthesis of symmetrical sulfides is sodium sulfide (Na₂S).

Conceptual Workflow:

Figure 1: General workflow for the synthesis of bis(4-methylbenzyl) sulfide via nucleophilic substitution.

Experimental Protocol: Synthesis via Symmetrical Alkylation

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction: To the stirred solution, add 4-methylbenzyl chloride (2.0 eq) dropwise at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This method is advantageous due to the ready availability of the starting materials. A similar approach utilizing phase-transfer catalysis has been reported for the synthesis of bis(4-chlorobenzyl) sulfide, which could be adapted for the 4-methyl analogue.[2]

Alternative Synthetic Approaches

While direct alkylation is common, other methods for benzylic sulfide synthesis could be adapted:

-

From 4-Methylbenzyl Alcohol and a Thiolating Agent: Benzylic alcohols can be converted to thioethers in the presence of a thiol and a suitable catalyst. For a symmetrical sulfide, this would be a two-step process or a one-pot reaction with a controlled stoichiometry of the sulfur source.

-

Reductive Coupling of Disulfides: The iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides offers a potential, albeit less direct, route.[3]

Physicochemical and Spectroscopic Characterization

The physical and spectroscopic properties of bis(4-methylbenzyl) sulfide are crucial for its identification and for understanding its behavior in various applications.

Table 1: Predicted and Analogous Compound Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₆H₁₈S | Calculated |

| Molecular Weight | 242.38 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow solid or oil at room temperature. | Inferred from similar sulfides |

| Melting Point | Not readily available. Bis(4-methylphenyl) sulfide has a melting point of 57°C.[4] | Analogy |

| Boiling Point | Not readily available. Bis(4-methylphenyl) sulfide has a boiling point of 337.8 °C.[4] | Analogy |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | General properties of organic sulfides |

Spectroscopic Data (Predicted):

-

¹H NMR:

-

A singlet for the two methyl groups (-CH₃) around δ 2.3 ppm.

-

A singlet for the two methylene groups (-CH₂-) adjacent to the sulfur atom, expected around δ 3.6 ppm.

-

Aromatic protons on the p-substituted benzene rings, likely appearing as two doublets in the region of δ 7.0-7.3 ppm.

-

-

¹³C NMR:

-

A signal for the methyl carbons around δ 21 ppm.

-

A signal for the methylene carbons around δ 35-40 ppm.

-

Signals for the aromatic carbons in the range of δ 128-140 ppm.

-

Reactivity and Potential Transformations

The chemical reactivity of bis(4-methylbenzyl) sulfide is primarily dictated by the sulfide linkage and the benzylic positions.

Oxidation of the Sulfide

The sulfur atom in a sulfide can be readily oxidized to a sulfoxide and further to a sulfone. This transformation significantly alters the electronic and physical properties of the molecule, such as polarity and coordinating ability.

Sources

Bis(4-methylbenzyl) Sulfide: A Core Model Substrate in Advanced Organosulfur Chemistry

Executive Summary

In the landscape of organosulfur chemistry, bis(4-methylbenzyl) sulfide (B4MBS, CAS: 13250-88-9) occupies a critical niche. Rather than serving as an end-product, it is primarily utilized by researchers and drug development professionals as a highly predictable model substrate. Its symmetrical structure, lack of

This technical guide explores the dual utility of B4MBS: first, as the target product in green, carbene-mediated sulfur extrusion reactions, and second, as a precursor in the classic Ramberg-Bäcklund olefination.

Structural Dynamics & Physicochemical Profiling

The utility of B4MBS in methodology development is directly tied to its structural causality. The symmetrical p-tolyl groups ensure that reactions occurring at the benzylic positions do not suffer from regiochemical ambiguity. Furthermore, the absence of

Spectroscopically, the molecule is highly diagnostic. The benzylic protons (

Quantitative Data: Physicochemical Properties

Data summarized for baseline experimental planning and safety assessments.

| Property | Value | Implication for Research |

| CAS Number | 13250-88-9 | Universal identifier for procurement[1]. |

| Molecular Formula | Symmetrical thioether. | |

| Molecular Weight | 242.38 g/mol | High mass aids in gravimetric tracking. |

| Density | 1.056 g/cm³ | Slightly denser than water; relevant for biphasic extractions[1]. |

| Boiling Point | 357.1 °C (at 760 mmHg) | Extremely low volatility; safe for high-temp reflux[1]. |

| LogP | 4.73 | Highly lipophilic; requires non-polar organic solvents (e.g., THF, DCM)[1]. |

Mechanistic Pathways & Application Workflows

Pathway A: Carbene-Mediated Sulfur Extrusion (Green Synthesis)

Historically, the synthesis of thioethers via sulfur extrusion from organic disulfides relied heavily on aminophosphines, specifically hexamethylphosphorus triamide (HMPT). However, HMPT is a potent carcinogen, severely limiting this pathway in pharmaceutical development[2].

Recent advancements have established a green alternative utilizing[2]. In this pathway, 1,2-bis(4-methylbenzyl) disulfide is treated with an NHC (such as IMes). The electron-rich carbene executes a nucleophilic attack on the disulfide bond, forming a zwitterionic adduct. Subsequent sulfur transfer to the carbene yields B4MBS and a stable thiourea byproduct[3].

Fig 1: Mechanistic workflow of NHC-mediated sulfur extrusion to yield bis(4-methylbenzyl) sulfide.

Pathway B: The Ramberg-Bäcklund Olefination

B4MBS is a premier substrate for studying the [4]. This reaction converts

The causality of this sequence is elegant: B4MBS is oxidized to a sulfone, which dramatically increases the acidity of the benzylic protons.

Fig 2: Ramberg-Bäcklund olefination pathway utilizing bis(4-methylbenzyl) sulfide as a precursor.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, ensuring reproducibility requires protocols that embed their own validation metrics. The following workflows are designed to provide orthogonal, real-time feedback to the researcher.

Protocol 1: NHC-Mediated Synthesis of B4MBS from Disulfide

Objective: Perform a green sulfur extrusion without carcinogenic phosphines.

-

Catalyst Generation : Under an argon atmosphere, suspend 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl, 1.5 eq) and

(4.5 eq) in dry THF[3].-

Causality: The weak base slowly deprotonates the imidazolium salt to generate the active free carbene in situ, preventing carbene dimerization.

-

-

Substrate Addition : Add 1,2-bis(4-methylbenzyl) disulfide (1.0 eq) to the suspension. Stir at room temperature for 24 hours[3].

-

Self-Validating Check (NMR Tracking) : Withdraw a 50

aliquot, remove the solvent, and dissolve in -

Workup & Purification : Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Petroleum Ether : Ethyl Acetate, 20:1). B4MBS elutes rapidly (

), leaving the highly polar thiourea byproduct on the baseline[3].

Protocol 2: Oxidation and Ramberg-Bäcklund Olefination

Objective: Convert B4MBS to 4,4'-dimethylstilbene.

-

Oxidation : Dissolve B4MBS in glacial acetic acid. Slowly add 30% aqueous

(excess) at 0 °C, then warm to room temperature.-

Self-Validating Check (IR): Monitor the reaction via ATR-FTIR. The disappearance of the thioether stretch and the emergence of intense, twin

stretching bands at ~1150

-

-

Halogenation & Episulfone Formation : Dissolve the resulting sulfone in a mixture of

and-

Causality:

acts as an electrophilic halogen source. The base deprotonates the highly acidic

-

-

Self-Validating Check (Macroscopic) : The collapse of the episulfone intermediate is driven by the thermodynamic stability of the resulting alkene and the entropy gain from gas evolution. The reaction is self-indicating: vigorous effervescence (bubbling of

gas) will be observed. The cessation of bubbling serves as a macroscopic, orthogonal indicator that the cheletropic elimination is complete.

Reagent Comparison for Sulfur Extrusion

To justify the methodological shift from legacy reagents to NHCs, consider the following comparative data:

| Extrusion Reagent | Toxicity Profile | Typical Yield (B4MBS) | Primary Byproduct | Scalability & Safety |

| HMPT | Highly Carcinogenic[2] | ~85-90% | Phosphorothioate | Poor; requires specialized handling. |

| NHC (IMes) | Benign / Low Toxicity[2] | 97%[3] | Thiourea[2] | Excellent; aligns with Green Chemistry. |

References

- Source: WIPO (PCT) Patent WO2021214243A1, 2021.

-

N-Heterocyclic Carbene Mediated Sulfur Extrusion of Disulfides Source: European Journal of Organic Chemistry, 2022. URL:[Link]

-

Solvent and Substituent Effects in the Ramberg-Backlund Reaction Source: The Journal of Organic Chemistry, Vol. 39, No. 17, 1974. URL:[Link]

-

Physicochemical Properties of Bis(4-methylbenzyl) Sulfide (CAS: 13250-88-9) Source: LookChem Chemical Database. URL:[Link]

Sources

Discovery and history of bis(4-methylbenzyl) sulfide

An In-Depth Technical Guide to Bis(4-methylbenzyl) Sulfide: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of bis(4-methylbenzyl) sulfide, a symmetrical thioether. While specific literature on this compound is limited, this document extrapolates from the well-established chemistry of benzylic sulfides and related molecules to present a scientifically grounded exploration of its synthesis, characterization, and potential utility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel organosulfur compounds.

Introduction: Situating Bis(4-methylbenzyl) Sulfide in Organosulfur Chemistry

Organosulfur compounds are ubiquitous in nature and synthetic chemistry, playing crucial roles in pharmaceuticals, agrochemicals, and materials science[1]. Thioethers, or sulfides, characterized by a C-S-C linkage, are a fundamental class of organosulfur compounds[2]. The historical development of organosulfur chemistry in the 19th century laid the groundwork for the synthesis of simple thioethers, such as dimethyl and diethyl sulfide, typically prepared by the reaction of an alkyl halide with a metal sulfide[3].

Bis(4-methylbenzyl) sulfide, with the chemical formula (4-CH₃C₆H₄CH₂)₂S, belongs to the subclass of benzylic sulfides. The presence of the benzyl group significantly influences the reactivity of the sulfur atom and the adjacent methylene bridges. It is critical to distinguish bis(4-methylbenzyl) sulfide from its isomers and related compounds, such as bis(4-methylphenyl) sulfide and bis(4-methylphenacyl) sulfide, where the connectivity of the sulfur atom to the aromatic ring and the presence of other functional groups dramatically alter the chemical properties.

Molecular Structure:

-

IUPAC Name: 1,1'-[sulfanediylbis(methylene)]bis(4-methylbenzene)

-

Molecular Formula: C₁₆H₁₈S

-

Molecular Weight: 242.38 g/mol

-

Structure: Two 4-methylbenzyl (p-tolyl) groups linked by a sulfur atom via their methylene carbons.

dot graph { layout=neato; node [shape=plaintext]; S [label="S"]; C1 [label="CH2"]; C2 [label="CH2"]; Ar1 [label=""]; Ar2 [label=""]; Me1 [label="CH3"]; Me2 [label="CH3"];

S -- C1; S -- C2; C1 -- Ar1 [len=1.5]; C2 -- Ar2 [len=1.5]; Ar1 -- Me1 [len=1.5]; Ar2 -- Me2 [len=1.5];

Ar1 [shape=polygon, sides=6, regular=true, peripheries=1, label=""]; Ar2 [shape=polygon, sides=6, regular=true, peripheries=1, label=""]; } caption: "Molecular structure of bis(4-methylbenzyl) sulfide"

Synthesis and Mechanism

The most direct and classical approach to synthesizing symmetrical dialkyl or dibenzylic sulfides is the reaction of two equivalents of an appropriate alkyl halide with a sulfide source.

Recommended Synthetic Protocol

Reaction: 2 (4-CH₃C₆H₄CH₂-Br) + Na₂S → (4-CH₃C₆H₄CH₂)₂S + 2 NaBr

Materials:

-

4-Methylbenzyl bromide (or 4-methylbenzyl chloride)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol or Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Hexane (for recrystallization)

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

-

To this solution, add a solution of 4-methylbenzyl bromide in ethanol. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially if using 4-methylbenzyl chloride, to facilitate the reaction between the aqueous and organic phases.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the remaining aqueous residue with dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent to yield the crude product.

-

Purify the crude bis(4-methylbenzyl) sulfide by recrystallization from hot hexane to obtain a crystalline solid.

Mechanistic Insights

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfide ion (S²⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-methylbenzyl bromide, displacing the bromide ion.

The reaction likely occurs in two steps: the first Sₙ2 reaction forms a 4-methylbenzyl thiolate intermediate, which then acts as a nucleophile in a second Sₙ2 reaction with another molecule of 4-methylbenzyl bromide to form the final product.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale/Comparison |

| Appearance | White to off-white crystalline solid | Similar to other symmetrical dibenzylic sulfides. |

| Melting Point | Expected in the range of 40-60 °C | Dibenzyl sulfide has a melting point of 49-50 °C. The methyl groups may slightly alter this. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate); Insoluble in water. | Typical for non-polar organic compounds of this size. |

| Boiling Point | > 300 °C | High molecular weight and aromatic rings lead to a high boiling point. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy (predicted, in CDCl₃):

-

δ ~7.1-7.3 ppm (m, 8H): Aromatic protons of the two p-substituted benzene rings.

-

δ ~3.6 ppm (s, 4H): Methylene protons (-CH₂-S-CH₂-). The chemical shift is influenced by the adjacent sulfur and aromatic ring.

-

δ ~2.3 ppm (s, 6H): Methyl protons (-CH₃).

¹³C NMR Spectroscopy (predicted, in CDCl₃):

-

δ ~137 ppm: Quaternary aromatic carbon attached to the methyl group.

-

δ ~136 ppm: Quaternary aromatic carbon attached to the methylene group.

-

δ ~129 ppm: Aromatic CH carbons.

-

δ ~36 ppm: Methylene carbon (-CH₂-S-).

-

δ ~21 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (predicted):

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -CH₃).

-

~1600, 1510, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~810 cm⁻¹: Para-disubstituted benzene ring C-H out-of-plane bending.

-

~650-750 cm⁻¹: C-S stretching (often weak).

Potential Applications and Research Directions

The chemical structure of bis(4-methylbenzyl) sulfide suggests several areas for potential application and further research.

Precursor in Materials Science

Thioethers can be oxidized to the corresponding sulfoxides and sulfones. Bis(4-methylbenzyl) sulfone, for instance, could be a building block for specialty polymers, leveraging the thermal stability often associated with sulfone-containing materials.

Synthetic Intermediate

The benzylic protons adjacent to the sulfur atom are acidic and can be deprotonated with a strong base to form a sulfur-stabilized carbanion. This nucleophile can then be used to form new carbon-carbon bonds, making bis(4-methylbenzyl) sulfide a potential reagent in organic synthesis.

Biological Activity

Many organosulfur compounds exhibit a range of biological activities. While no specific studies on bis(4-methylbenzyl) sulfide have been reported, related sulfide and sulfoxide structures are known to have antimicrobial or other pharmacological properties. This compound could serve as a scaffold for the development of new bioactive molecules.

Conclusion

Bis(4-methylbenzyl) sulfide represents a structurally interesting yet under-explored molecule within the vast field of organosulfur chemistry. Based on fundamental principles, its synthesis is straightforward, and its chemical properties can be reliably predicted. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of bis(4-methylbenzyl) sulfide in various scientific disciplines, from synthetic methodology to materials science and medicinal chemistry. Further experimental validation of the predicted properties and exploration of its reactivity are warranted to fully unlock its potential.

References

- Block, E. (2009). History of nineteenth-century organosulfur chemistry. Journal of Sulfur Chemistry, 30(2), 142-237.

- Britannica, T. Editors of Encyclopaedia (2026, January 29). Organosulfur compound. Encyclopedia Britannica.

- Chemsrc. (2025, August 24). Bis(4-methylphenyl) sulfide.

- Wikipedia. (2023). Organosulfur chemistry.

- Vulcanchem. (n.d.). Bis(4-methylphenacyl) sulfide.

- Lab Pro. (n.d.). Bis(4-hydroxy-3-methylphenyl) Sulfide.

- iChemical. (n.d.). bis(4-hydroxybenzyl)sulfide.

- Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling.

- Jha, P., et al. (2025, May 1). Sustainable valorization of sour gas: Optimized synthesis of Bis-(p-chlorobenzyl) sulfide using liquid-liquid-solid catalysis.

- Sigma-Aldrich. (n.d.). 4-METHYLBENZYL PHENYL SULFIDE.

- Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.

- Royal Society of Chemistry. (n.d.).

- Wikipedia. (2023). Bis(trimethylsilyl)sulfide.

- Study.com. (n.d.). Give the structure of the principal organic product formed in the reaction of benzyl bromide with sodium hydrogen sulfide.

- Cheméo. (n.d.). Chemical Properties of Benzyl methyl sulfide (CAS 766-92-7).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Bis(4-methylbenzyl) Sulfide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for bis(4-methylbenzyl) sulfide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational chemical principles and comparative data from structurally analogous compounds to predict its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound in their work.

Introduction and Molecular Structure

Bis(4-methylbenzyl) sulfide, with the chemical formula C₁₆H₁₈S, is a symmetrical thioether. Its structure consists of two p-tolyl groups linked by a sulfur atom via methylene bridges. This seemingly simple molecule possesses a nuanced spectroscopic fingerprint due to the interplay of its aromatic and aliphatic components. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Below is a diagram of the molecular structure of bis(4-methylbenzyl) sulfide.

Caption: Molecular structure of bis(4-methylbenzyl) sulfide.

Proposed Synthesis

While various methods exist for the synthesis of sulfides, a common and effective approach for preparing bis(4-methylbenzyl) sulfide is the reaction of 4-methylbenzyl halide with a sulfur source, such as sodium sulfide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.0 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Alkyl Halide: To the stirred solution, add 4-methylbenzyl chloride or bromide (2.2 equivalents) dropwise at room temperature. The use of a slight excess of the halide ensures the complete consumption of the sulfide.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure bis(4-methylbenzyl) sulfide.

Caption: Proposed synthesis workflow for bis(4-methylbenzyl) sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on the analysis of related compounds, the following ¹H and ¹³C NMR spectra are predicted for bis(4-methylbenzyl) sulfide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of bis(4-methylbenzyl) sulfide is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.3 | d | 8H | Ar-H | The aromatic protons on the p-substituted rings will appear as a doublet. |

| ~3.6-3.8 | s | 4H | S-CH₂ -Ar | The benzylic protons will appear as a singlet, as there are no adjacent protons to couple with. |

| ~2.3 | s | 6H | Ar-CH₃ | The methyl protons will also appear as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~137 | C -CH₃ | The quaternary aromatic carbon attached to the methyl group. |

| ~135 | C -CH₂S | The quaternary aromatic carbon attached to the methylene-sulfur group. |

| ~129 | Ar-C H | The aromatic methine carbons. |

| ~38 | S-C H₂-Ar | The benzylic carbon. |

| ~21 | Ar-C H₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of bis(4-methylbenzyl) sulfide will be dominated by absorptions from the aromatic ring and the C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 3000-2850 | Aliphatic C-H Stretch (CH₂ and CH₃) | Medium |

| 1610-1585, 1500-1400 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1450 | CH₂ Scissoring | Medium |

| ~1380 | CH₃ Bending | Medium |

| ~820 | p-Substituted Aromatic C-H Bending (out-of-plane) | Strong |

| ~700-600 | C-S Stretch | Weak-Medium |

The presence of a strong band around 820 cm⁻¹ is particularly diagnostic for the 1,4-disubstituted (para) aromatic ring pattern. The C-S stretching vibration is often weak and can be difficult to assign definitively from the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bis(4-methylbenzyl) sulfide, electron ionization (EI) would likely lead to the following key fragments.

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl cation) |

The molecular ion peak at m/z 242 would confirm the molecular weight of the compound. The most prominent peak in the spectrum is expected to be at m/z 105, corresponding to the stable 4-methylbenzyl cation formed by the cleavage of the C-S bond. Further fragmentation or rearrangement of this cation could lead to the tropylium ion at m/z 91.

Caption: Predicted fragmentation pathway for bis(4-methylbenzyl) sulfide in EI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for bis(4-methylbenzyl) sulfide. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and comparison with closely related, experimentally characterized compounds. This information serves as a robust starting point for any researcher working with this molecule, aiding in its synthesis, purification, and identification. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

At the time of authoring, no single, comprehensive source containing all experimental spectroscopic data for bis(4-methylbenzyl) sulfide was identified in the public domain. The predictions and protocols herein are based on general chemical principles and data from analogous compounds found in the following and other chemical reference materials.

-

PubChem. Di-p-tolyl sulphide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Methods, Syntheses and Characterization of Diaryl, Aryl Benzyl, and Dibenzyl Sulfides.[Link]

-

NIST Chemistry WebBook. di-p-tolyl sulphide. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling.[Link]

-

Wikipedia. Dibenzyl sulfide.[Link]

An In-depth Technical Guide to the Health and Safety of Bis(4-methylbenzyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and inferred health and safety information for bis(4-methylbenzyl) sulfide. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data on closely related chemical structures to offer a robust framework for safe handling and risk assessment. All data derived from analogous compounds will be clearly identified to ensure scientific integrity.

Chemical and Physical Properties

Bis(4-methylbenzyl) sulfide, also known as di-p-tolyl sulfide, is an aromatic sulfur compound. A foundational understanding of its physical and chemical properties is essential for anticipating its behavior in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄S | BenchChem[1] |

| Molecular Weight | 214.33 g/mol | BenchChem[1] |

| CAS Number | 620-94-0 | BenchChem[1] |

| Appearance | Data not available. Related compounds like p-tolyl disulfide appear as colorless to light yellow crystalline solids. | Echemi[2] |

| Odor | Data not available. Related aromatic sulfur compounds are known for having a characteristic stench. | Cole-Parmer[3] |

| Melting Point | Data not available. The related p-tolyl disulfide has a melting point of 43-46 °C. | chemsrc.com[4] |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Aromatic sulfides are generally soluble in organic solvents. |

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

No specific LD50 or LC50 data for bis(4-methylbenzyl) sulfide has been identified. However, for the closely related p-tolyl disulfide, the following has been reported:

It is prudent to handle bis(4-methylbenzyl) sulfide with the assumption of moderate oral toxicity.

Irritation and Sensitization

Based on GHS classifications for p-tolyl disulfide, bis(4-methylbenzyl) sulfide should be considered a potential irritant.[5]

-

Skin Irritation: Likely to cause skin irritation.[5]

-

Eye Irritation: Likely to cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory tract irritation.[5]

There is no available data to suggest whether bis(4-methylbenzyl) sulfide is a skin sensitizer.

Chronic Exposure and Systemic Effects

Long-term exposure data is limited. Studies on p-tolyl disulfide in rats have indicated potential effects on:

-

Endocrine System: Changes in spleen weight were observed.[2][4]

-

Hematological System: The presence of pigmented or nucleated red blood cells was noted.[2][4]

Furthermore, research on related polychlorinated diphenyl sulfides suggests a potential for hepatic (liver) toxicity.[1]

Safe Handling and Personal Protective Equipment (PPE)

A cautious approach is paramount when handling bis(4-methylbenzyl) sulfide due to the lack of specific toxicity data. The following protocols are based on best practices for handling aromatic sulfur compounds with unknown toxicological profiles.

Engineering Controls

-

Ventilation: All handling of bis(4-methylbenzyl) sulfide should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1][6] Local exhaust ventilation is crucial.[7]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended PPE for handling bis(4-methylbenzyl) sulfide.

Sources

- 1. Di-p-tolyl sulphide | 620-94-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. para-Tolyl disulfide | CAS#:103-19-5 | Chemsrc [chemsrc.com]

- 5. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. targetmol.com [targetmol.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: High-Purity Synthesis of Bis(4-methylbenzyl) Sulfide

Abstract

This application note details a robust, scalable protocol for the synthesis of bis(4-methylbenzyl) sulfide (also known as 4,4'-dimethyldibenzyl sulfide). Unlike traditional methods that often suffer from oxidative side-products (disulfides) or poor atom economy, this guide prioritizes a Phase Transfer Catalysis (PTC) approach. This method ensures high selectivity, simplified purification, and adherence to Green Chemistry principles. A classical ethanolic reflux method is provided as a secondary benchmark.

Introduction & Retrosynthetic Analysis

Bis(4-methylbenzyl) sulfide is a symmetrical thioether widely used as an intermediate in the synthesis of sulfonium salts, functionalized polymers, and as a specific ligand in organometallic catalysis. The primary challenge in its synthesis is preventing the oxidation of the sulfide linkage to sulfoxide or disulfide during the reaction workup.

Mechanistic Insight: The synthesis relies on the double nucleophilic substitution of 4-methylbenzyl chloride by a sulfide anion (

Retrosynthetic Scheme (Graphviz)

Caption: Retrosynthetic disconnection showing the convergence of two equivalents of electrophile with one equivalent of sulfur nucleophile.

Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Rationale: This method utilizes a biphasic system (Toluene/Water) with a quaternary ammonium salt. The catalyst transports the sulfide anion into the organic phase, increasing reaction rate and suppressing side reactions common in homogenous aqueous/alcoholic media.

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount (Example) | Role |

| 4-Methylbenzyl chloride | 140.61 | 2.0 | 28.12 g (200 mmol) | Electrophile |

| Sodium Sulfide ( | 240.18 | 1.1 | 26.42 g (110 mmol) | Nucleophile |

| TBAB (Tetrabutylammonium bromide) | 322.37 | 0.05 | 3.22 g (10 mmol) | PT Catalyst |

| Toluene | - | Solvent | 150 mL | Organic Phase |

| Water | - | Solvent | 150 mL | Aqueous Phase |

Step-by-Step Procedure

-

Catalyst Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

(26.4 g) in deionized water (150 mL). -

Phase Assembly: Add Toluene (150 mL) and TBAB (3.22 g) to the aqueous sulfide solution. Stir vigorously (approx. 800 rpm) to create a stable emulsion.

-

Addition: Heat the mixture to 50°C . Add 4-Methylbenzyl chloride (28.12 g) dropwise over 30 minutes via an addition funnel.

-

Expert Note: Slow addition prevents local excesses of the alkyl halide, reducing the risk of polymerization or side-alkylation.

-

-

Reaction: Increase temperature to 70°C and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting chloride (

) should disappear, and the product ( -

Workup:

-

Cool to room temperature.[8]

-

Separate the organic (upper) layer.

-

Extract the aqueous layer once with Toluene (50 mL).

-

Combine organic phases and wash with Water (2 x 100 mL) to remove residual catalyst and salts.

-

Dry over Anhydrous Magnesium Sulfate (

).

-

-

Isolation: Filter and concentrate the solvent under reduced pressure (Rotavap) to yield a crude off-white solid.

-

Purification: Recrystallize from hot Ethanol (approx. 5 mL per gram of crude). Cool slowly to 4°C to harvest white crystalline needles.

Method B: Classical Ethanolic Reflux (Alternative)

Rationale: Useful when Phase Transfer Catalysts are unavailable. Requires careful temperature control to avoid disulfide formation.

-

Dissolve

(1.1 equiv) in minimal water/ethanol (1:4 ratio). -

Heat to reflux (

). -

Add 4-Methylbenzyl chloride (2.0 equiv) dropwise.

-

Reflux for 6 hours.

-

Pour into ice-water to precipitate the crude sulfide. Filter and recrystallize as above.

Critical Process Parameters (CPPs)

| Parameter | Specification | Impact on Quality |

| Reaction Temperature | 65 - 75°C | < 60°C: Slow kinetics. > 90°C: Risk of sulfide oxidation. |

| Stirring Speed | > 700 RPM | Critical for PTC method to maintain interfacial surface area. |

| Sulfide Stoichiometry | 1.05 - 1.10 Equiv | Excess sulfide ensures complete conversion of the alkyl halide. Large excess (>1.5) promotes disulfide formation. |

| Atmosphere | Nitrogen/Argon | Optional but recommended to prevent air oxidation of the sulfide product. |

Workflow Visualization

Caption: Operational workflow for the Phase Transfer Catalyzed synthesis.

Characterization & QC Data

Upon isolation, the product should be verified against the following specifications.

-

Appearance: White crystalline solid (needles).

-

Melting Point: 78 – 79 °C.

-

Solubility: Soluble in Chloroform, Toluene, DCM; Insoluble in Water.

Expected NMR Data (